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Compound of Interest

Compound Name: EPZ030456

Cat. No.: B13434091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound: EPZ030456 and the DOT1L
Inhibitor Class
EPZ030456 belongs to a class of potent and selective small molecule inhibitors targeting

DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase. While specific

preclinical data for EPZ030456 is not extensively available in the public domain, this guide

leverages detailed information from closely related and well-characterized DOT1L inhibitors

developed by Epizyme, such as EPZ-5676, to provide a comprehensive overview of the target

selectivity profile, mechanism of action, and relevant experimental methodologies.

DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation

of histone H3 at lysine 79 (H3K79). This methylation mark is associated with active

transcription. In a specific subset of acute leukemias, chromosomal translocations of the Mixed

Lineage Leukemia (MLL) gene lead to the formation of MLL fusion proteins. These fusion

proteins aberrantly recruit DOT1L to ectopic loci, resulting in hypermethylation of H3K79 and

the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1. Inhibition of

DOT1L's catalytic activity is a promising therapeutic strategy to reverse this aberrant

methylation and suppress tumor growth in these MLL-rearranged (MLL-r) leukemias.
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The following tables summarize the inhibitory activity and selectivity of a representative, potent

DOT1L inhibitor from the same class as EPZ030456. This data highlights the high potency and

selectivity for DOT1L over other histone methyltransferases (HMTs).

Table 1: In Vitro Potency of a Representative DOT1L Inhibitor

Parameter Value

Target DOT1L

Ki 80 pM

IC50 <0.1 nM

Table 2: Selectivity Profile against a Panel of Histone Methyltransferases

Methyltransferase Fold Selectivity vs. DOT1L

CARM1 >37,000

EZH2 >37,000

G9a >37,000

MLL1 >37,000

PRMT1 >37,000

PRMT3 >37,000

PRMT5 >37,000

SETD2 >37,000

SETD7 >37,000

SETD8 >37,000

SUV39H1 >37,000

SUV39H2 >37,000
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Mechanism of Action: Reversing Aberrant H3K79
Methylation
EPZ030456 and its analogs are S-adenosyl-L-methionine (SAM)-competitive inhibitors. They

bind to the catalytic pocket of DOT1L, preventing the transfer of a methyl group from the

cofactor SAM to the histone H3 lysine 79 residue. In the context of MLL-r leukemia, this

inhibition leads to a time-dependent global reduction of H3K79 methylation levels, which in turn

suppresses the expression of MLL-fusion target genes and ultimately induces apoptosis and

differentiation in leukemia cells.

Signaling Pathway in MLL-Rearranged Leukemia
The diagram below illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged

leukemia and the mechanism of action for inhibitors like EPZ030456.
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Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
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Detailed methodologies for key experiments are crucial for the evaluation of DOT1L inhibitors.

Biochemical Assay: DOT1L Histone Methyltransferase
(HMT) Assay
This assay quantifies the enzymatic activity of DOT1L and the potency of inhibitors.

Materials:

Recombinant human DOT1L enzyme

Histone H3/H4 tetramer or oligonucleosomes as substrate

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

Test compound (e.g., EPZ030456)

Scintillation cocktail and plates

Scintillation counter

Protocol:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.

Add the diluted test compound or DMSO (vehicle control) to the wells.

Initiate the reaction by adding ³H-SAM.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled

histones.
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Wash the filter plate to remove unincorporated ³H-SAM.

Add scintillation cocktail to each well of the dried filter plate.

Measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by non-linear regression analysis.
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To cite this document: BenchChem. [EPZ030456 Target Selectivity Profile: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13434091#epz030456-target-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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